molecular formula C12H16ClNO B592911 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride CAS No. 1823925-53-6

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride

Cat. No. B592911
M. Wt: 225.7
InChI Key: KDOMNGVEAOZFQY-UHFFFAOYSA-N
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Description

The compound “1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 1881330-95-5 . It has a molecular weight of 183.64 . The IUPAC name for this compound is benzofuran-5-ylmethanamine hydrochloride .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed in various studies . Techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR were used to confirm the structures of the produced compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using computational methods . The molecular docking and binding affinity of the generated compounds were estimated and studied computationally utilizing molecular operating environment software .


Chemical Reactions Analysis

Benzofuran compounds have been synthesized using various methods . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.25 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.

Scientific Research Applications

Neurochemical Binding Profiles

  • The neurochemical binding profiles of MDMA and its analogues, including 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine, have been studied. These compounds show high binding affinities for 5-HT2a,b,c and NEα2 receptors, along with significant uptake inhibition of serotonin, dopamine, and norepinephrine. Such research is crucial in understanding the potential application of these compounds for the treatment of conditions like PTSD (Shimshoni et al., 2016).

Antimicrobial Activity

  • Several studies have synthesized derivatives of benzofuran, including compounds related to 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine, demonstrating notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Koca et al., 2005), (Idrees et al., 2019).

Analgesic Activity

  • Research into substituted benzofurans, including 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine, has shown that certain derivatives exhibit significant analgesic activity. This presents a potential avenue for the development of new pain-relief medications (Rádl et al., 2000).

Antioxidant and Antibacterial Studies

  • Studies have been conducted on phenolic esters and amides of benzofuran derivatives, highlighting their antioxidant and antibacterial properties. These findings are relevant for applications in both health and environmental sciences (Shankerrao et al., 2013).

Synthesis and Chemical Properties

  • The synthesis and characterization of benzofuran derivatives are crucial for understanding their chemical properties and potential applications. Research in this area contributes to the development of new compounds with specific desired properties (Gabriele et al., 2007).

Pharmacokinetics and Toxicokinetics

  • The pharmacokinetics and toxicokinetics of benzofuran derivatives have been explored, which is vital for assessing their safety and efficacy as potential therapeutic agents. This research helps in predicting the systemic clearance of compounds and understanding their metabolic pathways (Teffera et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 1-BENZOFURAN-5-YLMETHANOL, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring the therapeutic potential of these compounds in various diseases.

properties

IUPAC Name

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-6,8-9,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOMNGVEAOZFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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